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Compound of Interest

Compound Name: 3,3,5,5-Tetramethylmorpholine

Cat. No.: B091214

A Spectroscopic Comparison of Morpholine and
Its Tetramethyl Analogues

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the spectroscopic characteristics of 3,3,5,5-
tetramethylmorpholine and its structural analogues. Due to the limited availability of public
domain spectroscopic data for 3,3,5,5-tetramethylmorpholine, this guide will focus on a
detailed comparison of readily available data for morpholine and its methylated derivatives.
This information is crucial for the unambiguous identification and characterization of these
important heterocyclic compounds in research and development.

Introduction

Morpholine and its derivatives are versatile building blocks in organic synthesis and are core
scaffolds in many pharmaceutical compounds.[1] The addition of methyl groups to the
morpholine ring significantly impacts its steric and electronic properties, which in turn influences
its reactivity, basicity, and biological activity.[1] Understanding the spectroscopic signatures of
these analogues is paramount for reaction monitoring, quality control, and structural
elucidation. This guide presents a summary of available Nuclear Magnetic Resonance (NMR),
Infrared (IR), and Mass Spectrometry (MS) data for morpholine and select tetramethylated
analogues, alongside standardized experimental protocols.
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Data Presentation

The following tables summarize the key spectroscopic data for morpholine and its analogues.

Table 1: *H NMR Spectroscopic Data

Compound Solvent

Chemical Shift (6) ppm

Morpholine D20

3.81 (t, 4H), 3.09 (t, 4H)

all-cis-2,3,5,6-Tetramethyl-

morpholine

Data not available in searched

sources

3,3,5,5-Tetramethylmorpholine -

Data not available in searched

sources

Table 2: 13C NMR Spectroscopic Data

Compound Solvent

Chemical Shift (d) ppm

Morpholine -

67.2 (C2, CB), 46.1 (C3, C5)[2]

all-cis-2,3,5,6-Tetramethyl-

morpholine

73.1,54.3, 17.7[3]

3,3,5,5-Tetramethylmorpholine -

Data not available in searched

sources

Table 3: Infrared (IR) Spectroscopy Data

Compound

Major Absorption Bands (cm™?)

Morpholine

3350 (N-H stretch), 2950-2800 (C-H stretch),
1110 (C-O-C stretch)[4]

2,6-Dimethylmorpholine

3300 (N-H stretch), 2960-2850 (C-H stretch),
1100 (C-O-C stretch)

3,3,5,5-Tetramethylmorpholine

Data not available in searched sources
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Table 4: Mass Spectrometry Data

Key Fragmentation Peaks

Compound Molecular lon (m/z)

(m/z)
Morpholine 87[5] 57, 42, 30[5]
4-Methylmorpholine 101 100, 58, 42
2,6-Dimethylmorpholine 115 100, 58, 44

_ Data not available in searched
3,3,5,5-Tetramethylmorpholine 143 (Calculated)
sources

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

o Sample Preparation: Dissolve approximately 5-10 mg of the morpholine derivative in 0.5-0.7
mL of a suitable deuterated solvent (e.g., CDClsz, D20, DMSO-de).

 Instrumentation: Utilize a standard NMR spectrometer (e.g., 300 or 500 MHz).
e 1H NMR Acquisition:
o Acquire a one-dimensional proton spectrum.

o Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, spectral width of 10-15
ppm.

e 13C NMR Acquisition:
o Acquire a proton-decoupled carbon spectrum.

o Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds, spectral width of
200-250 ppm.
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o Data Processing: Process the raw data using appropriate software, including Fourier
transformation, phase correction, and baseline correction. Chemical shifts are referenced to
the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

e Sample Preparation:
o Liquids: Place a drop of the neat liquid between two KBr or NaCl plates to form a thin film.

o Solids: Prepare a KBr pellet by grinding a small amount of the solid sample with dry KBr
powder and pressing the mixture into a transparent disk. Alternatively, a Nujol mull can be
prepared.

e Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

o Data Acquisition:
o Record a background spectrum of the empty sample holder or the pure KBr pellet/Nujol.
o Place the sample in the spectrometer and record the sample spectrum.

o Typically, 16-32 scans are co-added to improve the signal-to-noise ratio over a range of
4000-400 cm~1.

o Data Processing: The background spectrum is automatically subtracted from the sample
spectrum to yield the final IR spectrum.

Mass Spectrometry (MS)

o Sample Introduction: Introduce the sample into the mass spectrometer via a suitable
method, such as direct infusion or through a gas chromatograph (GC-MS) or liquid
chromatograph (LC-MS).

 lonization: Utilize an appropriate ionization technique, such as Electron lonization (El) for
volatile compounds or Electrospray lonization (ESI) for less volatile or thermally labile
compounds.
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e Mass Analysis: The generated ions are separated based on their mass-to-charge ratio (m/z)
by a mass analyzer (e.g., quadrupole, time-of-flight).

» Data Acquisition: The detector records the abundance of each ion at a specific m/z value,
generating a mass spectrum.

Mandatory Visualization

The following diagram illustrates the structural relationship between morpholine and its
methylated analogues.

Structural Relationship of Morpholine Analogues
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Caption: Structural evolution from morpholine to its methylated analogues.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

© 2025 BenchChem. All rights reserved. 5/6 Tech Support


https://www.benchchem.com/product/b091214?utm_src=pdf-body-img
https://www.benchchem.com/product/b091214?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b091214?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Validation & Comparative

Check Availability & Pricing

e 1. Buy 3,3,5,5-Tetramethylmorpholine | 19412-12-5 [smolecule.com]
e 2. Morpholine(110-91-8) 13C NMR spectrum [chemicalbook.com]

e 3. spectrabase.com [spectrabase.com]

e 4. Morpholine [webbook.nist.gov]

e 5. Morpholine [webbook.nist.gov]

¢ To cite this document: BenchChem. [spectroscopic comparison of 3,3,5,5-
Tetramethylmorpholine and its analogues]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b091214#spectroscopic-comparison-of-3-3-5-5-
tetramethylmorpholine-and-its-analogues]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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